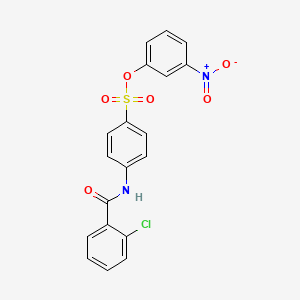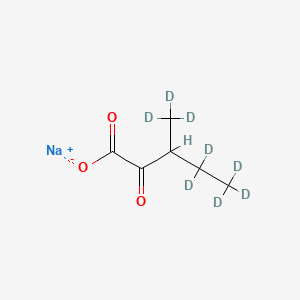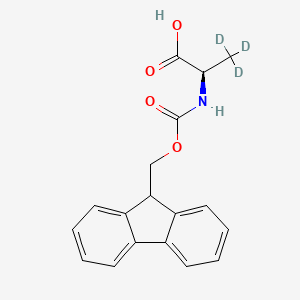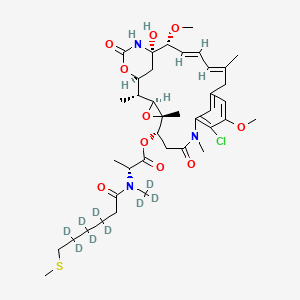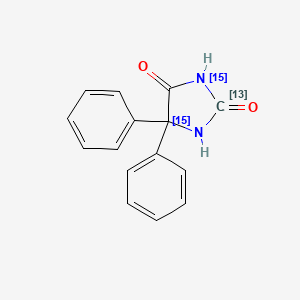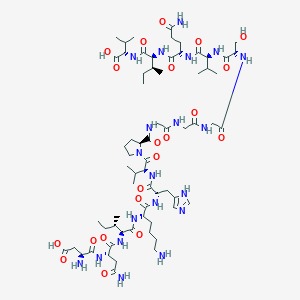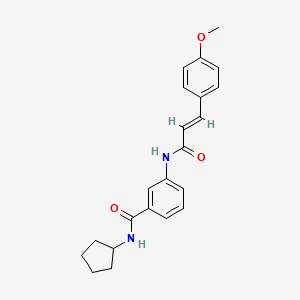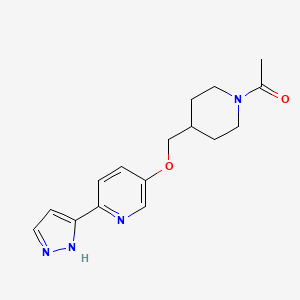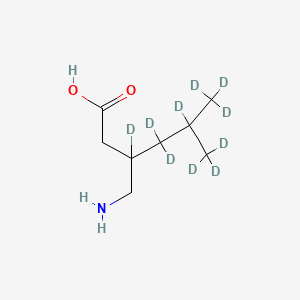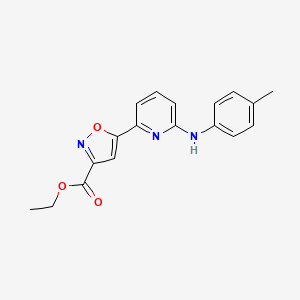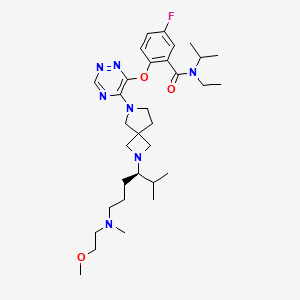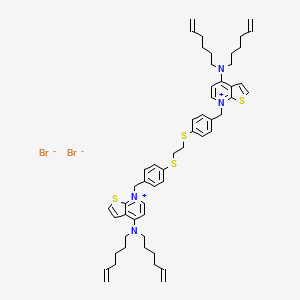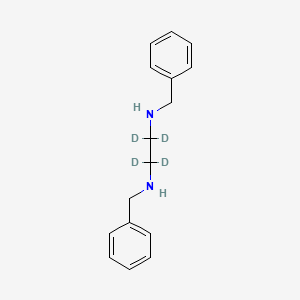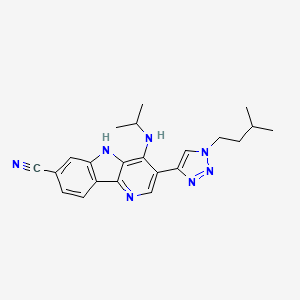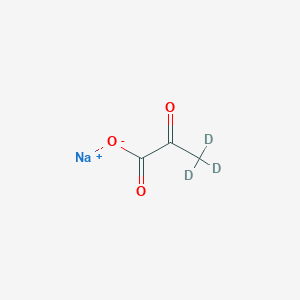
Sodium 2-oxopropanoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxopropanoate-d3, also known as Sodium pyruvate-d3, is a deuterium-labeled form of Sodium 2-oxopropanoate. This compound is a three-carbon metabolite of glucose produced in the glycolytic pathway. It is known for its role as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-oxopropanoate-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Sodium 2-oxopropanoate. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Deuterium atoms can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the glycolytic pathway and other metabolic processes.
Biology: Employed in studies involving cellular metabolism and ROS scavenging.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Wirkmechanismus
Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-oxopropanoate (Sodium pyruvate): The non-deuterated form of Sodium 2-oxopropanoate-d3.
Pyruvic acid: The protonated form of Sodium 2-oxopropanoate.
Sodium 2-oxopropanoate-13C: A carbon-13 labeled form of Sodium 2-oxopropanoate.
Comparison: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing metabolic pathways and studying the effects of isotopic substitution .
Eigenschaften
Molekularformel |
C3H3NaO3 |
|---|---|
Molekulargewicht |
113.06 g/mol |
IUPAC-Name |
sodium;3,3,3-trideuterio-2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
InChI-Schlüssel |
DAEPDZWVDSPTHF-NIIDSAIPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


